Undecylglyoxal

説明

Glyoxal is an organic compound with the formula OCHCHO . It is typically supplied as an aqueous solution in which hydrated oligomers are present . Methylglyoxal is a similar compound with an additional methyl group .

Synthesis Analysis

Glyoxal can be produced by the liquid phase oxidation of acetaldehyde with dilute nitric acid . A similar process might be used to synthesize Undecylglyoxal, but specific details are not available.Molecular Structure Analysis

Glyoxal contains 2 double bonds and 1 aldehyde . The structure of Undecylglyoxal would likely be similar, but with an undecyl group attached.Chemical Reactions Analysis

Glyoxal can undergo various reactions, including with ammonia to form secondary organic aerosol (SOA) components in the atmosphere . The reactions of Undecylglyoxal might be similar but are not specifically documented.科学的研究の応用

Polymerization and Materials Science

Undecylenic acid, closely related to undecylglyoxal, is utilized as a bio-based synthon for polymerization. This includes its use in creating photopolymerizable monomers through epoxidation and acrylation reactions. Additionally, it aids in producing polyhydroxyurethane-based materials via transesterification with dimethyl carbonate, metathesis, and aminolysis reactions. These processes emphasize green chemistry approaches, involving solvent-less and catalyzed reactions, and the resulting polymer materials demonstrate notable properties, as analyzed through various spectroscopy and chromatography techniques (Bigot et al., 2016).

Biochemical and Medical Research

Undecylglyoxal, as part of the broader family of glyoxal compounds, is significant in medical research. Methylglyoxal, a compound similar to undecylglyoxal, plays a critical role in physiological studies. It is the major physiological substrate of the cytosolic glyoxalase system, and its accumulation, known as dicarbonyl stress, is implicated in tissue damage related to aging and diseases. Techniques like LC-MS/MS are employed for its measurement, crucial in developing therapeutic strategies and characterizing medical products, especially in relation to diabetes and metabolic disorders (Rabbani & Thornalley, 2014).

Cosmetics and Personal Care

Undecylglycerylether-modified silicone, a derivative of undecylglyoxal, forms molecular aggregates with water, similar to reversed hexagonal liquid crystals. This compound, when used in the water/GES/polydimethylsiloxane system, creates stable high water content silicone W/O emulsions. It's found that co-surfactants like polyoxyethylene-modified silicone can further enhance the stability of these emulsions. Such developments are significant for applications in personal care and cosmetic formulations (Nagatani et al., 2001).

Safety and Hazards

特性

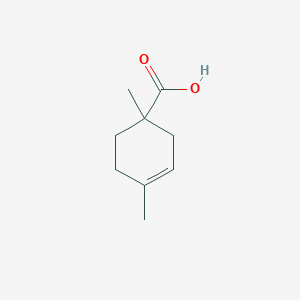

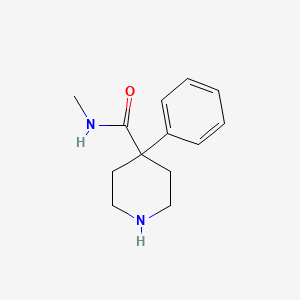

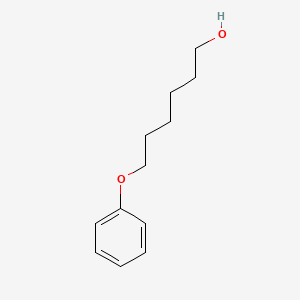

IUPAC Name |

2-oxotridecanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAOZVRRSPDKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168746 | |

| Record name | Tridecanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecylglyoxal | |

CAS RN |

16979-04-7 | |

| Record name | Tridecanal, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)

![1-Propanol, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B3048370.png)

![2-[Benzyl(methyl)amino]acetaldehyde](/img/structure/B3048381.png)